Product packaging for 3-Triethylsilyl-2-propyn-1-ol(Cat. No.:CAS No. 2652-46-2)

3-Triethylsilyl-2-propyn-1-ol

Cat. No.: B1302766
CAS No.: 2652-46-2
M. Wt: 170.32 g/mol
InChI Key: HGRKPTSZUGTGIT-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Chemistry Research

3-Triethylsilyl-2-propyn-1-ol is a member of the silylalkynol family of organic compounds, which are noted for their versatility as intermediates in modern organic synthesis. These compounds, including the closely related 3-trimethylsilyl-2-propyn-1-ol, are valuable building blocks for the construction of complex molecular architectures. chemimpex.com The triethylsilyl group, like other trialkylsilyl groups, serves multiple roles in chemical transformations. It can act as a protecting group for the terminal alkyne, preventing unwanted reactions at the acetylenic proton. chemimpex.comthermofishersci.in This protective role allows for selective transformations at other sites of the molecule.

Furthermore, the silicon-carbon bond in silylalkynols influences the reactivity of the adjacent triple bond, enabling a variety of synthetic applications. These include coupling reactions, such as the Sonogashira coupling, and additions to the alkyne. chemimpex.com The silyl (B83357) group can be readily removed under specific conditions, typically using a fluoride (B91410) source or under acidic or basic conditions, to regenerate the terminal alkyne for further functionalization. thermofishersci.in The steric and electronic properties of the triethylsilyl group can also influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules.

Historical Development of Silylalkynol Chemistry

The chemistry of silylalkynes, and by extension silylalkynols, has its roots in the broader development of organosilicon chemistry. The introduction of a silyl group onto an acetylene (B1199291) was recognized early on as a method to protect the terminal alkyne. thermofishersci.in A common and long-standing method for the synthesis of silylalkynes involves the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent or a Grignard reagent, followed by quenching with a trialkylsilyl halide. smolecule.com

Over time, the role of the silyl group has evolved from a simple protecting group to a versatile functional handle that can direct reactions and be incorporated into the final product. The development of transition metal-catalyzed reactions, particularly those involving palladium, has significantly expanded the synthetic utility of silylalkynes. These advancements have allowed for more complex and efficient carbon-carbon bond formations. The study of silylalkynols, which combine the reactivity of a propargyl alcohol with the unique features of a silylalkyne, has been a natural progression in this field, offering a rich platform for synthetic innovation.

Structural Framework and Fundamental Reactivity Principles of Propargyl Alcohols Bearing Trialkylsilyl Groups

The fundamental structure of a propargyl alcohol bearing a trialkylsilyl group, such as this compound, consists of a propyne (B1212725) backbone with a hydroxyl group at one end (C-1) and a trialkylsilyl group at the other (C-3). This arrangement of functional groups imparts a unique reactivity profile to the molecule.

The key structural and reactivity principles include:

The Propargyl Alcohol Moiety : The hydroxyl group can be involved in a range of reactions, including oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification. It can also direct the stereochemical course of nearby reactions.

The Silyl-Protected Alkyne : The trialkylsilyl group stabilizes the alkyne and prevents the formation of explosive metal acetylides. The carbon-silicon bond can be cleaved to reveal a terminal alkyne, which can then participate in reactions like the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings. chemimpex.com

Reactivity of the Alkyne : The carbon-carbon triple bond is a site of high electron density and can undergo various addition reactions. The presence of the silyl group can influence the regioselectivity of these additions. For instance, the reduction of silylated propargyl alcohols can lead to the stereoselective formation of (E)- or (Z)-allylic alcohols, which are themselves valuable synthetic intermediates. orgsyn.org

The Trialkylsilyl Group : The nature of the alkyl groups on the silicon atom (e.g., methyl vs. ethyl) can modulate the steric and electronic properties of the molecule. The triethylsilyl group is bulkier than the trimethylsilyl (B98337) group, which can offer different selectivity in certain reactions and may have different rates of cleavage.

The synthesis of this compound typically involves the reaction of propargyl alcohol with a base, such as sodium hydride, followed by the addition of triethylsilyl chloride. smolecule.com

Table 1: Physical and Chemical Properties of Related Silylalkynols

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-Trimethylsilyl-2-propyn-1-ol5272-36-6C6H12OSi128.2476 @ 11 mmHg
This compound2652-46-2C9H18OSi170.33Not specified
3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol89530-34-7C12H24OSi212.41Not specified

Note: Data for 3-trimethylsilyl-2-propyn-1-ol is often used as a reference due to its more extensive characterization in the literature. chemicalbook.comnih.gov

Table 2: Spectroscopic Data for 3-Trimethylsilyl-2-propyn-1-ol

Spectroscopy TypeKey Features
¹H NMR (CDCl₃) δ (ppm): 4.28 (s, 2H, CH₂), 1.65 (s, 1H, OH), 0.27 (s, 9H, Si(CH₃)₃)
IR (Neat) ν (cm⁻¹): ~3300 (O-H stretch), ~2170 (C≡C stretch), ~1250 (Si-C stretch)
Mass Spectrometry (GC-MS) m/z: Characteristic fragmentation pattern including the molecular ion and fragments corresponding to the loss of methyl groups.

Note: This data is for the trimethylsilyl analog and serves as a representative example for this class of compounds. orgsyn.orgspectrabase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18OSi B1302766 3-Triethylsilyl-2-propyn-1-ol CAS No. 2652-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-triethylsilylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRKPTSZUGTGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375302
Record name SBB054881
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2652-46-2
Record name SBB054881
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Triethylsilyl 2 Propyn 1 Ol

Established Synthetic Pathways

Traditional methods for synthesizing silylated propargyl alcohols like 3-Triethylsilyl-2-propyn-1-ol are reliable and widely documented in organic chemistry literature. These pathways typically involve strong bases and stoichiometric reagents.

One of the most fundamental and direct routes to this compound is through the nucleophilic addition of a triethylsilylacetylide anion to formaldehyde (B43269). askfilo.comaskfilo.com This reaction builds the C3-alcohol backbone and installs the triethylsilyl group in a single step. The process begins with the deprotonation of triethylsilylacetylene using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to generate the corresponding lithium or magnesium acetylide. orgsyn.org This potent nucleophile then attacks the electrophilic carbonyl carbon of formaldehyde. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield the final product, a primary alcohol. askfilo.com

The choice of formaldehyde source is critical, as aqueous solutions are incompatible with the organometallic intermediates. sciencemadness.org Commonly, gaseous formaldehyde, generated by heating dry paraformaldehyde, is bubbled through the reaction mixture. sciencemadness.org Alternatively, anhydrous solid paraformaldehyde or trioxane (B8601419) can sometimes be added directly, although this may lead to lower yields. sciencemadness.orgnih.gov

Table 1: Representative Conditions for Alkynylation of Formaldehyde

Base Silylacetylene Formaldehyde Source Solvent Typical Temperature (°C)
n-Butyllithium Triethylsilylacetylene Paraformaldehyde (depolymerized) Tetrahydrofuran (B95107) (THF) -78 to 0
Ethylmagnesium Bromide Triethylsilylacetylene Gaseous Formaldehyde Diethyl Ether 0 to RT

Note: This table presents generalized conditions based on standard alkynylation procedures.

An alternative strategy involves the direct silylation of the terminal alkyne of propargyl alcohol (prop-2-yn-1-ol). nih.gov This approach presents a significant chemo-selectivity challenge: the silylating agent must react with the weakly acidic terminal alkyne C-H bond (pKa ≈ 25) in the presence of the more acidic hydroxyl O-H bond (pKa ≈ 16-17). wikipedia.org

Direct C-silylation typically requires a multi-step sequence. First, a strong base is used to deprotonate both the alcohol and the alkyne, forming a dianion. Subsequent addition of a triethylsilyl halide, such as triethylsilyl chloride (TESCl), can then lead to silylation. The regioselectivity of this step (C-silylation vs. O-silylation) can be influenced by factors like the choice of counterion, solvent, and temperature. Often, a protection strategy is employed where the hydroxyl group is first protected with a suitable group (e.g., tetrahydropyranyl, THP), followed by deprotonation and silylation of the alkyne, and a final deprotection step to reveal the alcohol.

A more direct, albeit less common, method involves carefully controlled conditions using specific base and solvent systems to favor kinetic deprotonation and silylation at the terminal carbon. nih.govgelest.com

Convergent synthesis involves preparing separate molecular fragments that are later combined to form the final product. nih.gov For a small molecule like this compound, this approach is less common than the linear methods described above but is theoretically feasible.

A hypothetical convergent route could involve the coupling of a three-carbon propargyl synthon already containing the hydroxyl group with a triethylsilyl-containing fragment. For instance, a metal-catalyzed cross-coupling reaction (e.g., Sonogashira coupling) could be envisioned between a protected propargyl alcohol derivative bearing a terminal halide (like 3-iodo-2-propyn-1-ol) and a triethylsilyl-organometallic reagent. gelest.com While more complex, such strategies offer modularity and can be advantageous for constructing more elaborate analogues. nih.gov

Advanced Synthetic Innovations and Method Development

Recent advancements in organic synthesis have introduced more efficient, selective, and sustainable methods for preparing silylated compounds, including catalytic and highly selective strategies.

The development of catalytic methods for silylation aims to reduce waste and improve reaction efficiency compared to stoichiometric approaches. uni-muenchen.de In the context of this compound synthesis, catalysis can be applied to the direct silylation of propargyl alcohol. Lewis bases, such as N-methylimidazole (NMI) and isothioureas, have been shown to be effective catalysts for the silylation of alcohols. nsf.govrsc.org These catalysts activate the silylating agent (e.g., triethylsilyl chloride), forming a highly reactive silylium-ion-like intermediate that is more readily attacked by a nucleophile. rsc.org

While these catalysts are most commonly used for O-silylation, their application in promoting selective C-silylation of terminal alkynes is an area of ongoing research. Transition metal catalysts, particularly those based on ruthenium, have also been developed for dehydrogenative silylation, which could provide a pathway for coupling hydrosilanes with propargyl alcohol. mdpi.com

Table 2: Potential Catalytic Systems for Silylation

Catalyst Type Example Catalyst Silyl (B83357) Source Key Feature
Lewis Base N-Methylimidazole (NMI) Triethylsilyl Chloride Activates silyl chloride for nucleophilic attack. rsc.org
Lewis Base Isothioureas (e.g., Tetramisole) Triethylsilyl Chloride Provides asymmetric induction in some silylations. nsf.gov
Transition Metal Ruthenium Complexes Triethylsilane Enables dehydrogenative coupling pathways. mdpi.com

Achieving high chemo- and regioselectivity is the primary challenge in the direct C-silylation of propargyl alcohol. Modern strategies focus on fine-tuning reaction conditions to exploit the subtle differences in reactivity between the O-H and C-H bonds.

One approach is the use of silyllithium reagents, which can add across the triple bond of propargylic alcohols in a regioselective anti-fashion. chemrxiv.orgchemrxiv.org Although this leads to a different class of product (alkenylsilanes), it highlights how reagent control can dictate regiochemical outcomes in silyl additions to propargyl systems.

For direct C-H silylation, selectivity can be guided by the choice of base and solvent to favor the formation of the acetylide anion over the alkoxide. For instance, using a hindered base in a non-polar solvent might kinetically favor deprotonation of the less sterically encumbered terminal alkyne. The development of reaction conditions that allow for selective C-silylation without the need for protecting groups remains a significant goal in synthetic methodology. urfu.rumdpi.com

Optimization of Reaction Conditions and Efficiency

Specific studies on the optimization of reaction conditions for the synthesis of this compound are not readily found in the reviewed literature. However, based on general principles of organic synthesis and analogous reactions, key parameters for optimization would include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

For a hypothetical optimization study, one might investigate a matrix of conditions as outlined in the table below. The goal would be to maximize the yield and purity of the final product while minimizing reaction time and the formation of byproducts, such as the bis-silylated ether.

Hypothetical Optimization Parameters for the Synthesis of this compound

Parameter Variation Expected Outcome Assessment
Solvent Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM) Reaction rate, solubility of reactants, and side product formation.
Base n-Butyllithium (n-BuLi), Sodium hydride (NaH), Triethylamine (Et3N) Efficiency of deprotonation versus nucleophilic attack on the silylating agent.
Temperature -78 °C, 0 °C, Room Temperature Control of exothermicity, reaction rate, and selectivity.
Silylating Agent Triethylchlorosilane (TESCl), Triethylsilyl triflate (TESOTf) Reactivity and cost-effectiveness.

| Stoichiometry | Molar equivalents of base and silylating agent relative to propargyl alcohol | Maximizing conversion of the starting material while minimizing excess reagents. |

The efficiency of the reaction would be determined by calculating the isolated yield of this compound after purification, which would likely involve distillation or column chromatography. Analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for assessing the purity and confirming the structure of the product.

Large-Scale Synthetic Considerations and Process Chemistry

Information regarding the large-scale synthesis and process chemistry of this compound is not detailed in the available literature. For scaling up the synthesis of this compound, several factors would need to be considered to ensure a safe, efficient, and economically viable process.

Key considerations for large-scale synthesis would include:

Reagent Selection and Cost: On an industrial scale, the cost of raw materials is a critical factor. Less expensive bases and silylating agents would be preferred.

Thermal Management: The deprotonation of alcohols and the subsequent silylation can be exothermic. A robust cooling system would be necessary to control the reaction temperature and prevent runaway reactions.

Work-up and Purification: The purification of the product on a large scale would likely favor distillation over chromatography due to cost and throughput. The work-up procedure would need to be optimized to handle large volumes and to efficiently remove byproducts and unreacted starting materials.

Safety: The use of pyrophoric reagents like n-butyllithium and flammable solvents like THF and diethyl ether would require strict safety protocols and specialized equipment for handling and storage.

Waste Management: The process would need to be designed to minimize waste generation. The recovery and recycling of solvents would be an important consideration.

Process Control: Implementation of process analytical technology (PAT) could help in monitoring the reaction progress in real-time, ensuring consistency and quality of the final product.

Without specific literature or patents detailing the industrial production of this compound, the above points remain general considerations for scaling up similar chemical processes.

Spectroscopic and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Triethylsilyl-2-propyn-1-ol, offering precise insights into the hydrogen, carbon, and silicon atomic nuclei.

In ¹H NMR spectroscopy, the chemical environment of each proton is mapped, providing information on the connectivity of the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the triethylsilyl group, the methylene protons of the propargyl alcohol, and the hydroxyl proton.

The triethylsilyl group typically presents as two sets of signals: a quartet for the methylene protons (-Si-CH₂ -CH₃) and a triplet for the methyl protons (-Si-CH₂-CH₃ ). The integration of these signals would correspond to a 6:9 ratio, respectively. The methylene protons adjacent to the silicon atom are deshielded compared to the terminal methyl protons.

The methylene protons of the propargyl group (-C≡C-CH₂ OH) appear as a singlet, as there are no adjacent protons to cause splitting. The hydroxyl proton (-OH) also typically appears as a singlet, though its chemical shift can be variable and concentration-dependent.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
-OH Variable Singlet
-C≡C-CH₂OH ~4.2 Singlet
-Si-CH₂-CH₃ ~0.6 Quartet

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbons of the triethylsilyl group and the propargyl alcohol moiety.

The two carbons of the carbon-carbon triple bond (alkynyl carbons) will appear in the characteristic region for sp-hybridized carbons. The carbon atom attached to the silicon atom will be at a higher field compared to the one attached to the methylene group. The methylene carbon adjacent to the hydroxyl group will be deshielded due to the electronegativity of the oxygen atom. The triethylsilyl group will show two distinct signals for the methylene and methyl carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
-Si-C ≡C- ~90
-Si-C≡C - ~105
-C≡C-C H₂OH ~51
-Si-C H₂-CH₃ ~7

Silicon-29 (²⁹Si) NMR is a powerful tool for the direct observation of the silicon environment in organosilicon compounds. huji.ac.il This technique provides a characteristic chemical shift that is sensitive to the substituents attached to the silicon atom. huji.ac.il For this compound, the ²⁹Si NMR spectrum would exhibit a single resonance, confirming the presence of a single silicon environment. The chemical shift for a silicon atom in a trialkylsilyl group attached to an alkynyl moiety is expected to be in a specific range, distinguishing it from other types of organosilicon compounds. The wide chemical shift range of ²⁹Si NMR makes it an excellent method for characterizing the specific silicon environment within the molecule. huji.ac.il

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the methylene and methyl protons of the triethylsilyl groups, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would link the ¹H signals of the triethylsilyl methylene and methyl groups to their corresponding ¹³C signals. It would also show a correlation between the methylene protons of the propargyl group and its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A weak but sharp absorption band for the C≡C triple bond stretch is anticipated around 2175 cm⁻¹. The Si-C stretching vibrations are typically observed in the 800-900 cm⁻¹ region. smolecule.com

Raman spectroscopy is particularly sensitive to non-polar bonds and would provide a strong signal for the C≡C triple bond stretch, which might be weak in the IR spectrum. nih.govescholarship.org This makes Raman spectroscopy a valuable tool for confirming the presence of the alkyne functionality.

Table 3: Characteristic IR and Raman Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
O-H Stretch 3200-3400 (IR)
C≡C Stretch ~2175 (IR, weak; Raman, strong)
C-H (alkyl) Stretch 2850-3000 (IR)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight.

The fragmentation pattern of trialkylsilyl derivatives in mass spectrometry is well-documented. nih.gov A common fragmentation pathway involves the loss of an ethyl radical from the triethylsilyl group, leading to a prominent [M-29]⁺ ion. Another characteristic fragmentation is the cleavage of the Si-C bond, resulting in ions corresponding to the triethylsilyl cation and the propargyl alcohol fragment. The fragmentation of silyl (B83357) ethers can also lead to characteristic ions. sci-hub.se The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment
170 [M]⁺ (Molecular Ion)
141 [M - C₂H₅]⁺
115 [Si(C₂H₅)₃]⁺

Lack of Crystallographic Data for this compound Derivatives Hinders Structural Elucidation

Despite a comprehensive search of scientific literature and structural databases, no specific X-ray crystallography studies for complexes or advanced materials derived directly from this compound could be identified. This absence of crystallographic data prevents a detailed analysis and discussion of the compound's role in the solid-state structures of derivative materials as requested.

X-ray crystallography is a pivotal technique in chemistry, providing precise information about the three-dimensional arrangement of atoms within a crystal. This data is crucial for understanding the structure-property relationships of molecules and materials. For organometallic complexes, it reveals key details about coordination geometry, bond lengths, and bond angles between the metal center and its ligands. In the context of advanced materials, such as polymers or metal-organic frameworks, X-ray diffraction is essential for characterizing the long-range order and repeating units that define the material's structure and function.

The compound this compound possesses both a silyl-protected alkyne and a primary alcohol functional group, making it a potentially versatile building block in the synthesis of more complex molecules, coordination complexes, and polymers. The triethylsilyl group can act as a bulky protecting group, influencing the steric environment around the molecule, while the alkyne and alcohol functionalities offer sites for coordination to metal centers or for polymerization reactions.

However, without experimental crystallographic data, any discussion on the specific bond metrics, coordination modes, or intermolecular interactions of this compound within a larger assembly remains purely speculative. Detailed research findings and data tables, which are central to the requested article, cannot be generated.

Therefore, the section on "X-ray Crystallography Studies of Derived Complexes and Advanced Materials" cannot be completed at this time due to the lack of available scientific evidence. Further experimental research, including the synthesis and crystallographic analysis of materials derived from this compound, is required to elucidate their structural characteristics.

Reactivity and Transformational Chemistry of 3 Triethylsilyl 2 Propyn 1 Ol

Alkynyl Reactivity: Additions and Cycloadditions

The carbon-carbon triple bond in 3-Triethylsilyl-2-propyn-1-ol is a region of high electron density, making it susceptible to attack by electrophiles. Conversely, the presence of the activating hydroxyl group and the nature of the silyl (B83357) substituent can also permit nucleophilic attack under certain conditions. Furthermore, the alkyne moiety readily participates in a variety of metal-catalyzed coupling and cycloaddition reactions, providing access to a wide array of more complex molecular architectures.

Electrophilic addition reactions to alkynes are fundamental transformations that proceed through the attack of an electrophile on the electron-rich triple bond. In the case of silyl-substituted alkynes such as this compound, the regioselectivity of the addition is influenced by the electronic and steric effects of the triethylsilyl group. The silicon atom can stabilize a developing positive charge on the adjacent carbon atom (the β-effect), which directs the incoming electrophile to the carbon atom distal to the silyl group.

Common electrophilic additions include halogenation and hydrohalogenation. The addition of halogens (e.g., Br₂, Cl₂) to alkynes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. For unsymmetrical internal alkynes, the regioselectivity can be influenced by the substituents. With this compound, the electrophilic halogen is expected to add to the carbon atom bearing the silyl group, with the subsequent nucleophilic attack of the halide anion occurring at the other acetylenic carbon.

Hydrohalogenation (addition of HX) of silylalkynes generally follows Markovnikov's rule, where the proton adds to the carbon atom that is less substituted, leading to the formation of the more stable vinyl cation. The silyl group directs the proton to the carbon atom attached to it, leading to the formation of a vinyl cation at the carbon bearing the hydroxymethyl group. Subsequent attack by the halide anion yields the corresponding vinyl halide.

Electrophilic Addition Reagents General Product Regioselectivity
HalogenationX₂ (X = Cl, Br)Vicinal dihaloalkeneAnti-addition
HydrohalogenationHX (X = Cl, Br, I)Vinyl halideMarkovnikov orientation

While alkynes are generally less susceptible to nucleophilic attack than alkenes due to their higher electron density, nucleophilic additions can occur, particularly when the alkyne is activated by adjacent electron-withdrawing groups or through the use of highly reactive nucleophiles. In the context of this compound, the hydroxyl group can be deprotonated to form an alkoxide, which can influence the reactivity of the adjacent alkyne.

Organocuprates (Gilman reagents) are known to add to α,β-alkynyl carbonyl compounds in a conjugate fashion. For propargyl alcohols, the addition of organocuprates can proceed via an S(_N)2' pathway, where the nucleophile attacks the alkyne at the γ-position with displacement of the hydroxyl group (after conversion to a better leaving group). However, direct nucleophilic addition to the alkyne is also possible, often with anti-stereoselectivity. The regioselectivity of such additions to silylpropargyl alcohols is controlled by both the directing effect of the hydroxyl group (or its derivative) and the electronic influence of the silyl group. Generally, the nucleophile will add to the carbon atom distal to the silyl group.

The alkyne functionality in this compound is a versatile handle for a variety of metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used for the activation of alkynes in cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of sp²-sp carbon bond formation. While this compound is not a terminal alkyne, the triethylsilyl group can be cleaved under certain conditions to generate a terminal alkyne in situ for subsequent coupling. Alternatively, the silylalkyne itself can participate in related cross-coupling reactions.

The Heck reaction, another prominent palladium-catalyzed process, typically involves the coupling of an unsaturated halide with an alkene. While less common with alkynes, intramolecular Heck reactions of substrates containing both an alkyne and a halide are well-established. For intermolecular reactions, the use of silylalkynes can influence the regioselectivity of the carbopalladation step.

Palladium-Catalyzed Reaction Coupling Partners Catalyst System (Typical) Product Type
Sonogashira CouplingTerminal Alkyne + Aryl/Vinyl HalidePd(PPh₃)₄, CuI, BaseAryl/Vinyl-substituted Alkyne
Heck ReactionAlkyne + Unsaturated HalidePd(OAc)₂, Ligand, BaseSubstituted Alkene

Rhodium catalysts are particularly effective in mediating cycloaddition reactions involving alkynes. The [2+2+2] cycloaddition of three alkyne units, or two alkynes and a nitrile or alkene, provides a powerful route to substituted benzenes and pyridines. In these reactions, silyl-substituted alkynes can be valuable components, influencing the regioselectivity of the cycloaddition.

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. Rhodium catalysts have been developed as alternatives to the traditional cobalt catalysts for this transformation, often offering milder reaction conditions and improved selectivity. The silyl group on the alkyne can direct the regiochemical outcome of the cycloaddition.

Rhodium carbenoids, generated from diazo compounds, can undergo insertion into C-H and Si-H bonds. More recently, rhodium-catalyzed reactions of functionalized alkynes have been shown to proceed through rhodium carbene intermediates, which can then participate in insertion reactions. These transformations offer a novel way to functionalize molecules containing C-H or Si-H bonds.

Rhodium-Catalyzed Reaction Reactants Product Type
[2+2+2] Cycloaddition3 x Alkyne or 2 x Alkyne + Alkene/NitrileSubstituted Benzene or Pyridine (B92270)
Pauson-Khand ReactionAlkyne + Alkene + COCyclopentenone
C-H/Si-H InsertionAlkyne (as carbene precursor) + Substrate with C-H/Si-H bondFunctionalized Alkane/Silane

Copper catalysts play a significant role in alkyne chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. While this reaction requires a terminal alkyne, the triethylsilyl group of this compound can be removed to allow its participation.

The Glaser coupling is a copper-mediated oxidative homocoupling of terminal alkynes to form symmetrical diynes. Similar to the CuAAC, prior desilylation would be required for this compound to participate in this reaction.

The A³ coupling (Aldehyde-Alkyne-Amine) is a three-component reaction that produces propargylamines. This reaction is often catalyzed by copper salts. While typically employing terminal alkynes, variations involving silylalkynes have been developed.

Copper-Catalyzed Reaction Reactants Product Type
Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + Azide1,4-Disubstituted 1,2,3-Triazole
Glaser Coupling2 x Terminal AlkyneSymmetrical Diyne
A³ CouplingAldehyde + Terminal Alkyne + AminePropargylamine

Metal-Catalyzed Coupling and Cycloaddition Reactions

Other Transition Metal Catalysis

Beyond the more common palladium and copper catalysis, the reactivity of this compound and related silylated alkynes can be harnessed through catalysis by other transition metals, notably gold, platinum, and ruthenium. These metals act as soft π-acids, activating the alkyne bond towards nucleophilic attack and enabling a diverse array of chemical transformations. researchgate.netrsc.org

Gold (Au) and Platinum (Pt) Catalysis: Gold and platinum complexes are particularly effective in catalyzing reactions involving the activation of carbon-carbon triple bonds. researchgate.netrsc.org For substrates like this compound, this activation facilitates intramolecular cyclizations, rearrangements, and intermolecular reactions. Gold catalysis, for instance, is employed in the synthesis of complex heterocyclic structures like furans. nih.gov While specific examples with this compound are not prevalent, analogous gold-catalyzed intramolecular hydroarylation of alkynones demonstrates the potential for complex biaryl synthesis. mdpi.com Platinum catalysts can also promote unique reactivity; for example, a combination of Au(I) and Pt(0) in a "frustrated Lewis pair" system has been shown to cooperatively activate terminal alkynes, leading to unique heterobimetallic structures. nih.gov

Ruthenium (Ru) Catalysis: Ruthenium catalysts have emerged as powerful tools for C-H functionalization and alkyne transformations. Ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, can catalyze the ortho- and peri-alkynylation of phenols, naphthols, and benzoic acids with bromoalkynes. nih.gov This methodology allows for the direct formation of C(sp²)-C(sp) bonds. In a hypothetical reaction, this compound could be converted to its corresponding bromoalkyne and used as a coupling partner in such ruthenium-catalyzed C-H activation reactions. Furthermore, ruthenium catalysts are effective in mediating deoxygenative couplings, for instance, in the β-selective alkylation of vinylpyridines with aldehydes or ketones. nih.gov

The table below summarizes some representative transition metal-catalyzed reactions applicable to silylated alkynes.

Metal Catalyst Reaction Type Potential Application for this compound
Gold (I)Alkyne Hydroarylation/CyclizationSynthesis of complex oxygen-containing heterocycles. mdpi.com
Platinum (II)Enyne CycloisomerizationFormation of cyclic structures via intramolecular reactions. researchgate.net
Ruthenium (II)C-H AlkynylationCoupling with aromatic compounds to form more complex structures. nih.gov

Hydroxyl Group Reactivity: Derivatization and Functionalization

The primary hydroxyl group in this compound is a key site for chemical modification, allowing for its conversion into a wide range of other functional groups through protection, derivatization, and oxidation/reduction reactions. cem.com

To prevent unwanted reactions at the hydroxyl position during multi-step synthesis, it is often necessary to temporarily "protect" it. cem.comhighfine.com The hydroxyl group can be converted into various ether or ester functionalities that are stable under specific reaction conditions but can be selectively removed later. highfine.com

Common protecting groups for primary alcohols include other silyl ethers, alkyl ethers, and acetals. highfine.com The choice of protecting group depends on its stability towards the reaction conditions planned for other parts of the molecule. For example, a tert-butyldimethylsilyl (TBDMS) ether is more robust under acidic conditions than a triethylsilyl (TES) ether. nih.gov Conversely, the selective removal of one silyl ether in the presence of another is a valuable synthetic strategy. nih.gov An efficient method for the selective deprotection of TES ethers in the presence of TBDMS groups involves using formic acid in methanol (B129727). nih.gov

Protecting Group Abbreviation Protection Reagent/Conditions Deprotection Conditions
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazole, DMFTBAF, THF; or H⁺ (e.g., formic acid) nih.gov
Benzyl (B1604629) etherBnBnBr, NaH, THFH₂, Pd/C
Methoxymethyl etherMOMMOM-Cl, DIEA, CH₂Cl₂Acid (e.g., HCl in MeOH) highfine.com
Tetrahydropyranyl etherTHPDHP, p-TsOH (cat.), CH₂Cl₂Acid (e.g., AcOH in THF/H₂O)

Esterification: The primary alcohol of this compound can be readily converted to an ester. This is typically achieved by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) or by Fischer esterification with a carboxylic acid under acidic catalysis. researchgate.net These reactions are fundamental for introducing ester functionalities, which are prevalent in natural products and pharmaceuticals. Polymeric resin catalysts are also widely used in industrial settings for producing various esters. chemra.com

Etherification: Conversion to an ether, such as the benzyl (Bn) or p-methoxybenzyl (PMB) ether, is another common transformation. The Williamson ether synthesis is a standard method, involving deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide (e.g., benzyl bromide).

Oxidation: The primary alcohol can be oxidized to afford either the corresponding aldehyde, 3-Triethylsilyl-2-propynal, or the carboxylic acid, 3-Triethylsilyl-2-propynoic acid. The outcome depends on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions for Swern and Dess-Martin oxidations are commonly used to stop the oxidation at the aldehyde stage. Manganese dioxide (MnO₂) is particularly effective for oxidizing propargylic alcohols.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid.

A notable strategy involves the ruthenium-catalyzed hydrosilylation of the alkyne, followed by oxidation of the resulting vinylsilane, which can serve as a versatile method for installing ketone functionality. nih.gov

Reduction: The hydroxyl group itself is at its lowest oxidation state and cannot be further reduced. However, the alkyne functionality within the molecule can be reduced. Catalytic hydrogenation using Lindlar's catalyst would yield the corresponding (Z)-alkenol, while dissolving metal reduction (e.g., Na in NH₃) would produce the (E)-alkenol. Complete hydrogenation with H₂ over a platinum or palladium catalyst would saturate the triple bond to yield 3-Triethylsilyl-propan-1-ol.

Silicon-Carbon Bond Reactivity: Cleavage and Rearrangements

The silicon-carbon bond in alkynylsilanes is a key functional handle. Its cleavage is a synthetically important transformation, often representing a deprotection step to reveal a terminal alkyne. gelest.com

The triethylsilyl group is frequently used as a protecting group for terminal alkynes because it is stable to many reaction conditions but can be removed reliably when needed. gelest.com The process of removing the silyl group is known as desilylation or deprotection. The most common methods involve fluoride (B91410) ions or basic conditions. gelest.comnih.gov

Fluoride-Mediated Desilylation: The high affinity of silicon for fluoride (the Si-F bond is very strong) makes fluoride ion sources the most effective reagents for cleaving Si-C bonds. harvard.edu Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for this purpose, typically in a solvent like tetrahydrofuran (B95107) (THF). gelest.comsacheminc.com Other fluoride sources include hydrofluoric acid (HF) in pyridine or acetonitrile (B52724) and potassium fluoride (KF). nih.gov

Base-Mediated Desilylation: The Si-C(sp) bond can also be cleaved under basic conditions. A common and mild method involves using potassium carbonate in methanol (K₂CO₃/MeOH). gelest.comnih.gov This method is often selective, allowing for the removal of a trimethylsilyl (B98337) (TMS) group in the presence of a more sterically hindered triisopropylsilyl (TIPS) group. gelest.com

Metal-Mediated Desilylation: Certain metal salts can also promote desilylation. For instance, catalytic amounts of silver nitrate (B79036) (AgNO₃) or stoichiometric silver fluoride (AgF) have been shown to effectively cleave the Si-C bond of silyl alkynes. organic-chemistry.orgredalyc.org

The following table details common conditions for the desilylation of silyl alkynes.

Reagent(s) Solvent Typical Conditions Notes
Tetrabutylammonium fluoride (TBAF)THFRoom TemperatureMost common and general method. gelest.comsacheminc.com
Potassium Carbonate (K₂CO₃)MethanolRoom TemperatureMild conditions, useful for less hindered silyl groups. gelest.comnih.gov
Silver Fluoride (AgF)MethanolRoom TemperatureEffective for hindered groups like TIPS. redalyc.org
Silver Nitrate (AgNO₃)aq. Acetone/EthanolRoom TemperatureCatalytic in silver. organic-chemistry.org
Formic AcidMethanol or CH₂Cl₂Room TemperaturePrimarily for deprotecting TES ethers, but can affect alkynes. nih.gov

Rearrangements Involving the Silyl Group (e.g., Silyl-Wittig, Brook Rearrangement Analogs)

The presence of a silicon atom in proximity to a hydroxyl group in this compound opens the possibility for several synthetically significant intramolecular rearrangements. These reactions typically involve the migration of the silyl group from a carbon atom to an oxygen atom, a process driven by the high thermodynamic stability of the silicon-oxygen bond. While specific examples detailing Silyl-Wittig and Brook rearrangements for this compound are not extensively documented in readily available literature, the reactivity of analogous α-silyl carbinols provides a strong basis for predicting its chemical behavior.

The Brook rearrangement is a well-established intramolecular, base-catalyzed 1,2-anionic migration of a silyl group from carbon to oxygen. organic-chemistry.orgwikipedia.org The driving force for this rearrangement is the formation of a thermodynamically more stable silyl ether from an α-silyl carbinol. organic-chemistry.org The general mechanism, as described by A. G. Brook, involves the deprotonation of the hydroxyl group to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the oxygen anion on the silicon atom, proceeding through a pentacoordinate silicon transition state. Subsequent cleavage of the silicon-carbon bond results in a carbanion, which is then protonated to yield the silyl ether. organic-chemistry.org

For this compound, a hypothetical Brook-type rearrangement would be initiated by a base, leading to the formation of an alkoxide. A subsequent migration of the triethylsilyl group from the sp-hybridized carbon to the oxygen would result in the formation of a propargyl anion, which upon quenching would yield a silyl ether. The general propensity for such rearrangements suggests that under basic conditions, this transformation is a plausible reaction pathway.

The Silyl-Wittig rearrangement is another potential transformation, conceptually related to the nih.govnih.gov-Wittig rearrangement, which involves the base-mediated rearrangement of an ether to an alcohol. chemrxiv.org In the context of silyl-substituted compounds, this would involve the migration of a silyl group. For a derivative of this compound, such as its corresponding ether, treatment with a strong base could induce a rearrangement. Allylic ethers are known to undergo nih.govorgsyn.org-Wittig rearrangements, and the presence of a silyl group can influence the regioselectivity of such processes. msu.edu

While direct evidence for these rearrangements on this compound is sparse, the established principles of the Brook and Wittig rearrangements in similar organosilicon compounds suggest that this molecule is a viable substrate for such transformations. The specific reaction conditions, such as the choice of base and solvent, would be critical in directing the outcome of the reaction.

Stereoselective Hydride Reductions to Allenylsilanes

The reduction of propargyl alcohols is a fundamental transformation in organic synthesis, and in the case of 3-silyl-substituted propargyl alcohols, it provides a route to valuable synthetic intermediates such as allylic and allenylsilanes. The stereochemical outcome of these reductions is highly dependent on the choice of reducing agent and the reaction conditions.

While the direct stereoselective hydride reduction of this compound to an allenylsilane is not a commonly reported transformation, the reduction to the corresponding (E)-allylic alcohol is a well-documented process for the analogous 3-trimethylsilyl-2-propyn-1-ol. orgsyn.org This transformation highlights the challenges and intricacies of controlling the stereoselectivity in the hydride reduction of acetylenic alcohols. orgsyn.org

A highly stereoselective trans-reduction of 3-trimethylsilyl-2-propyn-1-ol to (E)-3-trimethylsilyl-2-propen-1-ol has been achieved using sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, also known as Red-Al®). orgsyn.org The reaction, conducted in anhydrous ether at low temperatures, proceeds with high stereospecificity. orgsyn.org The choice of a hydride reagent with ether-type ligands is crucial for achieving high trans selectivity. orgsyn.org

Table 1: Stereoselective Hydride Reduction of a 3-Silyl-2-propyn-1-ol Analog

SubstrateReagentSolventTemperature (°C)ProductYield (%)Stereoselectivity
3-trimethylsilyl-2-propyn-1-olSodium bis(2-methoxyethoxy)aluminum hydride (SMEAH)Ether≤ 5(E)-3-trimethylsilyl-2-propen-1-ol91-94Completely stereospecific trans-reduction

The synthesis of allenylsilanes from propargylic alcohols typically proceeds through an SN2' mechanism, where a nucleophile attacks the distal carbon of the alkyne, displacing a leaving group from the propargylic position. nih.gov This often involves the conversion of the hydroxyl group of this compound into a better leaving group, such as a tosylate or a halide, followed by treatment with a suitable organometallic reagent.

Alternatively, catalytic methods for the synthesis of allenylsilanes from propargyl derivatives have been developed. These can involve transition metal-catalyzed processes that proceed with high regio- and enantioselectivity. nih.govacs.orgresearchgate.net For instance, enantioenriched allenylsilanes can be synthesized from racemic α-silylated propargylic bromides via a nickel-catalyzed cross-coupling reaction. acs.org The bulky silyl group in these reactions often directs the regioselectivity of the C-C bond formation. acs.org

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in Complex Molecule Synthesis

3-Triethylsilyl-2-propyn-1-ol is a highly valued intermediate in organic synthesis, enabling the efficient creation of complex molecular structures. chemimpex.com Its utility stems from the presence of two distinct functional groups: a primary alcohol and a triethylsilyl-protected terminal alkyne. This dual functionality allows for selective, stepwise reactions, where one group can be manipulated while the other remains protected, providing chemists with precise control over the synthetic route.

Precursor for Stereodefined Alkenes and Dienes

The carbon-carbon triple bond in this compound serves as a versatile handle for the stereocontrolled synthesis of alkenes and dienes. The stereochemical outcome of reactions can be precisely directed by the choice of reagents and reaction conditions, a critical aspect in the synthesis of pharmaceuticals and biologically active compounds.

One of the most common transformations is the stereoselective reduction of the alkyne.

Z-(cis)-Alkenes : Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) selectively reduces the alkyne to a Z-alkene. The silyl (B83357) group can influence the reaction rate and selectivity.

E-(trans)-Alkenes : Dissolving metal reduction, for example using sodium in liquid ammonia, typically yields the corresponding E-alkene.

Furthermore, hydrosilylation or hydroboration reactions followed by subsequent transformations can produce highly substituted and stereodefined vinylsilanes or vinylboranes. These intermediates are staples in cross-coupling chemistry, allowing for the formation of complex dienes with excellent stereochemical purity. nih.gov The strategic placement of the triethylsilyl group influences the regioselectivity of these addition reactions.

Table 1: Stereoselective Reactions of Silylalkynes
Desired ProductReaction TypeTypical ReagentsStereochemical Outcome
Z-Allylic AlcoholCatalytic HydrogenationH₂, Lindlar's Catalystsyn-addition
E-Allylic AlcoholDissolving Metal ReductionNa, NH₃ (l)anti-addition
VinylsilaneHydrosilylationHSiCl₃, Speier's catalystsyn-addition
Conjugated Dienegem-Addition StrategyR³BCl₂, 1,2-DCEStereoretentive

Intermediate for Heterocyclic Compound Synthesis (e.g., Indolizines, Oxazoles)

Heterocyclic compounds are foundational to medicinal chemistry. Propargyl alcohols and their derivatives are key precursors for a variety of heterocyclic systems. researchgate.netthepharmajournal.com The use of this compound offers the advantage of masking the terminal alkyne's acidic proton, allowing for other transformations before the alkyne is utilized in a cyclization step. chemimpex.com

Oxazole Synthesis : Oxazoles can be synthesized through the cycloisomerization of propargyl amides. thepharmajournal.com this compound can be converted to the corresponding propargyl amide. The silyl group can then be removed, and the terminal alkyne can undergo a gold- or copper-catalyzed cyclization to form the oxazole ring. This stepwise approach prevents interference from the acidic alkyne proton in earlier steps.

Indolizine Synthesis : The indolizine scaffold is present in numerous alkaloids. rsc.org Syntheses of indolizines often involve the reaction of pyridine (B92270) derivatives with alkynes. organic-chemistry.org For instance, 2-propargyloxypyridines can undergo gold-catalyzed cyclization to form indolizines. organic-chemistry.org Using a silyl-protected precursor allows for the construction of the propargyl ether intermediate under basic conditions without premature deprotonation of the alkyne.

Construction of Carbon Skeletons with Defined Topologies

The ability to form carbon-carbon bonds with precision is central to organic synthesis. libretexts.orglibretexts.org The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for this purpose. wikipedia.orgorganic-chemistry.orgjk-sci.com

This compound is an excellent substrate for building complex carbon frameworks using sequential Sonogashira couplings. The synthetic strategy involves two key stages:

Initial Coupling : The hydroxyl group of this compound is first reacted, for example, by converting it into a leaving group (like a tosylate) or by using it to form an ether or ester linkage with another molecule.

Sequential Cross-Coupling : The triethylsilyl protecting group is then selectively removed, typically with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to reveal the terminal alkyne. gelest.comccspublishing.org.cn This newly exposed alkyne can then participate in a Sonogashira reaction to couple with an aryl or vinyl halide, extending the carbon skeleton. nih.govgelest.com

This methodology allows for the programmed assembly of complex molecular architectures, where the silyl group acts as a temporary placeholder, enabling the precise and directional construction of the target molecule. nih.gov

Precursor for Organosilicon Materials

Beyond its role in synthesizing discrete organic molecules, this compound is a valuable monomer for the creation of organosilicon materials. These materials bridge the gap between traditional organic polymers and inorganic materials like silica, often exhibiting a unique combination of properties such as high thermal stability, chemical resistance, and useful optical or electronic characteristics. stanford.edu

Silicon-Containing Polymer Synthesis

The presence of both a polymerizable alkyne group and a reactive hydroxyl group makes this compound a versatile precursor for silicon-containing polymers. smolecule.com Polymerization can proceed through several pathways.

Addition Polymerization : The carbon-carbon triple bond can undergo addition polymerization, often catalyzed by transition metals (e.g., Nb or Ta-based catalysts), to form poly(alkynylsilane)s. researchgate.net These polymers feature a conjugated backbone of carbon-carbon double bonds, which can impart interesting electronic and optical properties.

Condensation Polymerization : The hydroxyl group can be used in condensation reactions. For example, after conversion to a methacrylate ester, the monomer can undergo anionic polymerization to produce polymers with pendant silylalkyne groups. afinitica.com These pendant groups can be further modified post-polymerization or used as sites for cross-linking.

These silicon-containing polymers, sometimes referred to as polysilalkylenes or related structures, are investigated for a range of applications, from specialty elastomers and coatings to precursors for advanced silicon carbide ceramics upon pyrolysis. semanticscholar.orgelsevierpure.com

Table 2: Polymerization Approaches for Silylalkyne Monomers
Polymerization MethodReactive GroupResulting Polymer TypePotential Properties
Addition PolymerizationAlkyne (C≡C)Poly(alkynylsilane)Conjugated, semiconducting, high thermal stability
Anionic PolymerizationMethacrylate (after derivatization)Polymethacrylate with pendant silylalkyneCross-linkable, tunable properties
PolycondensationHydroxyl (-OH)Polyester or PolyetherThermally stable, flexible backbones

Development of Novel Silylated Reagents

The unique structural features of this compound make it a valuable precursor in the development of novel silylated reagents. The presence of the triethylsilyl group not only provides steric bulk, influencing the stereochemical outcome of reactions, but also offers a handle for further functionalization.

Researchers have utilized this compound to create more complex silylated molecules with tailored reactivity. For instance, the hydroxyl group can be converted into a variety of other functional groups, such as halides or tosylates, which can then participate in nucleophilic substitution reactions. This allows for the introduction of the triethylsilylpropargyl moiety into a wide range of organic molecules, thereby creating novel silylated reagents with specific applications.

The development of these novel reagents is crucial for advancing synthetic methodologies. The triethylsilyl group can act as a "linchpin," holding a reactive site in a specific conformation or directing a reaction to a particular position within a molecule. This level of control is highly sought after in the synthesis of complex natural products and pharmaceuticals.

Utility in Agrochemical and Pharmaceutical Intermediate Synthesis Research

The structural motifs present in this compound are of significant interest in the design and synthesis of new agrochemicals and pharmaceutical intermediates. The propargyl alcohol unit is a common feature in many biologically active molecules, and the triethylsilyl group can enhance properties such as lipophilicity and metabolic stability.

In agrochemical research, the development of new pesticides and herbicides often relies on the synthesis of novel molecular scaffolds. The use of this compound as a building block allows for the creation of diverse libraries of compounds that can be screened for biological activity. The triethylsilyl group can be particularly advantageous in this context, as it can improve the penetration of the molecule through the waxy cuticles of plants or the exoskeletons of insects.

Similarly, in pharmaceutical research, this compound serves as a valuable intermediate in the synthesis of complex drug candidates. The alkyne functionality can be used in "click chemistry" reactions to rapidly assemble complex molecular architectures. smolecule.com Furthermore, the hydroxyl group provides a point for further elaboration and the introduction of pharmacophoric groups. The triethylsilyl group can be retained in the final drug molecule to fine-tune its pharmacokinetic properties or can be removed at a later stage of the synthesis. smolecule.com

The versatility of this compound as a synthetic intermediate is highlighted by its use in the preparation of a wide array of complex molecules. While specific, publicly available research detailing its direct use in the synthesis of commercialized agrochemicals or pharmaceuticals is often proprietary, the principles of its application are well-established within the synthetic chemistry community. Its ability to introduce both a reactive alkyne and a bulky silyl group in a single step makes it an efficient and powerful tool for medicinal and agricultural chemists.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Triethylsilyl-2-propyn-1-ol. These calculations, based on the principles of quantum mechanics, can accurately predict molecular geometries, orbital energies, and electron distribution, which in turn dictate the molecule's stability and reactivity.

The electronic structure of this compound is characterized by the interplay between the π-system of the carbon-carbon triple bond, the σ-framework, and the influence of the bulky triethylsilyl group. The silicon atom, being less electronegative than carbon, imparts a degree of polarization to the C-Si bond. This electronic effect, coupled with the steric hindrance of the triethyl groups, significantly influences the molecule's reactivity.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model these characteristics. For instance, calculations can determine the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Property3-Trimethylsilyl-2-propyn-1-olThis compound (Predicted Trend)
HOMO EnergyValue (eV)Slightly Higher
LUMO EnergyValue (eV)Slightly Lower
HOMO-LUMO GapValue (eV)Slightly Smaller
Dipole MomentValue (Debye)Higher

The predicted trend for this compound suggests that the larger, more electron-donating ethyl groups on the silicon atom could lead to a slightly smaller HOMO-LUMO gap compared to its trimethylsilyl (B98337) counterpart, potentially indicating higher reactivity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most energetically favorable reaction pathways.

For example, in the addition of nucleophiles or electrophiles to the alkyne moiety, computational studies can reveal whether the reaction proceeds through a concerted or stepwise mechanism. The influence of the triethylsilyl group on the regioselectivity and stereoselectivity of such reactions can be rationalized by examining the energies of competing transition states.

Prediction of Spectroscopic Properties and Conformational Analysis

Theoretical calculations can accurately predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

Conformational analysis, another key aspect of computational chemistry, explores the different spatial arrangements of a molecule and their relative energies. For this compound, the rotation around the C-C and C-Si single bonds can lead to various conformers. Computational methods can identify the most stable conformer and the energy barriers between different conformations, which can influence the molecule's reactivity and spectroscopic signature.

Spectroscopic TechniquePredicted Key FeatureWavenumber/Chemical Shift
IR SpectroscopyC≡C stretch~2175 cm⁻¹
IR SpectroscopyO-H stretch~3300-3400 cm⁻¹ (broad)
¹H NMR-CH₂-OH protons~4.2 ppm
¹H NMR-Si-CH₂-CH₃ protons~0.6 ppm (quartet)
¹H NMR-Si-CH₂-CH₃ protons~1.0 ppm (triplet)
¹³C NMRAlkyne carbons~85-95 ppm
¹³C NMR-CH₂-OH carbon~51 ppm

Stereochemical Outcome Prediction in Catalytic Reactions

In the realm of asymmetric catalysis, predicting the stereochemical outcome of a reaction is of paramount importance. Computational modeling has become an essential tool for understanding the origins of enantioselectivity in catalytic reactions involving chiral catalysts.

When this compound is a substrate in a catalytic reaction, computational studies can model the interaction between the substrate, the catalyst, and other reagents. By calculating the energies of the diastereomeric transition states that lead to different stereoisomeric products, researchers can predict which enantiomer will be formed in excess. These theoretical predictions can guide the design of new and more effective chiral catalysts.

Derivatives and Analogs in Academic Research

Study of Propargyl Alcohol Derivatives Bearing Different Trialkylsilyl Groups (e.g., Trimethylsilyl (B98337) vs. Triethylsilyl)

The choice of the trialkylsilyl group in propargyl alcohol derivatives is a critical factor that dictates their chemical behavior, particularly their stability and steric profile. The two most commonly compared groups are the trimethylsilyl (TMS) and the triethylsilyl (TES) groups.

The trimethylsilyl group is known for its utility as a protecting group for alcohols. chemimpex.comwikipedia.org 3-Trimethylsilyl-2-propyn-1-ol, a close analog of the subject compound, serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals. chemimpex.com The TMS group enhances the reactivity of the alkyne, making it suitable for coupling reactions. chemimpex.com

The primary distinction between TMS and TES groups lies in their steric bulk and stability. The triethylsilyl group is considerably more sterically hindered than the trimethylsilyl group. gelest.com This increased bulk has significant implications for the reactivity and selectivity of the molecule. For instance, in the reduction of alkynones, a bulky trialkylsilyl group can render the alkynyl group the larger substituent, thereby reversing the facial selectivity of hydride delivery and altering the stereochemical outcome of the reaction. thieme-connect.de

Furthermore, the stability of the silyl (B83357) ether protecting group is directly related to the size of the alkyl substituents on the silicon atom. The TES group is more stable and less readily cleaved than the TMS group, particularly under acidic conditions. gelest.comopenochem.org This differential stability is a cornerstone of synthetic strategy, allowing for the selective deprotection of different hydroxyl groups within the same molecule during a multi-step synthesis. gelest.com For example, a TMS-protected alcohol can be selectively deprotected in the presence of a TES-protected alcohol. gelest.com

Interactive Table: Comparison of TMS and TES Propargyl Alcohol Derivatives

PropertyTrimethylsilyl (TMS) DerivativeTriethylsilyl (TES) DerivativeSignificance in Research
Steric BulkSmallerLargerInfluences stereoselectivity in reactions like asymmetric reductions. thieme-connect.de
StabilityLess stable, sensitive to acidic/aqueous conditions. openochem.orgMore stable, robust under acidic/basic conditions. gelest.comopenochem.orgEnables orthogonal protection strategies in multi-step synthesis. gelest.com
Common Silylating ReagentTrimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS) gelest.comChlorotriethylsilane (TES-Cl) gelest.comReagent choice depends on desired stability and reaction conditions.
Deprotection ConditionsMildly acidic conditions, fluoride (B91410) reagents (e.g., TBAF). wikipedia.orggelest.comStronger acidic conditions or fluoride reagents. gelest.comAllows for selective removal of one silyl group while another remains intact.

Functionalized 3-Triethylsilyl-2-propyn-1-ol Derivatives and Their Synthetic Utility

This compound is a versatile building block that can be readily functionalized at both the hydroxyl group and the silylalkyne moiety, leading to a wide range of derivatives with significant synthetic utility. The propargyl group itself is a highly adaptable functional group that opens up numerous synthetic pathways. researchgate.net

Functionalization of the hydroxyl group, for instance by converting it into an ether or ester, allows for the introduction of other reactive functionalities into the molecule. These derivatives can act as precursors in complex intramolecular reactions. Research has shown that allyldiisopropylsilyl ethers, for example, can be prepared and used in Pauson-Khand reactions to form complex cyclic structures. beilstein-journals.org

The silylalkyne portion of the molecule is also a hub of reactivity. Alkenylsilanes, which can be synthesized from silylalkynes, are valuable synthetic intermediates. chemrxiv.orgchemrxiv.org The silicon atom directs reactivity and can be exploited in various transformations. For example, the silyl group in alkenylsilanes can be used in Tamao–Fleming oxidation to produce alcohols or in Hiyama cross-coupling reactions to form new carbon-carbon bonds. chemrxiv.orgchemrxiv.org The reaction of 3-(trimethylsilyl)propargyl alcohol with silyllithiums has been shown to produce 1,2-disilylated products, which are highly functionalized and versatile intermediates. chemrxiv.orgchemrxiv.org

Interactive Table: Synthetic Applications of Functionalized this compound Derivatives

Derivative TypeExample FunctionalizationSynthetic UtilityRelevant Research Area
Ether DerivativesConversion of -OH to -OR (e.g., allyl ether)Precursors for intramolecular cyclizations (e.g., Pauson-Khand reaction). beilstein-journals.orgSynthesis of complex carbocycles and heterocycles.
Alkenylsilane DerivativesHydrosilylation or silylmetallation of the alkyne. chemrxiv.orgchemrxiv.orgIntermediates for Tamao-Fleming oxidation and Hiyama cross-coupling. chemrxiv.orgchemrxiv.orgStereoselective synthesis and carbon-carbon bond formation.
Epoxide DerivativesEpoxidation of a double bond introduced elsewhere in the molecule.Versatile intermediates for ring-opening reactions to create highly functionalized structures. researchgate.netAsymmetric synthesis and natural product synthesis.
Halogenated DerivativesReplacement of the -OH group with a halogen.Precursors for coupling reactions and nucleophilic substitution.Construction of complex molecular frameworks.

Research on Other Alkynols with Organosilicon Substituents

Research extends beyond simple TMS and TES derivatives to a broader range of alkynols featuring diverse organosilicon substituents. These studies aim to fine-tune the steric and electronic properties of the silyl group to achieve specific synthetic goals. Organosilicon compounds are crucial as building blocks in organic synthesis and materials science. researchgate.net

Alkynols bearing bulkier silyl groups, such as triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBS), are frequently studied. openochem.orgnih.gov These groups provide enhanced stability compared to TES, making them suitable for multi-step syntheses that involve harsh reaction conditions. openochem.org The significant steric bulk of the TIPS group, for example, can strongly influence the stereochemical course of a reaction. openochem.org

Research into the silylcupration of terminal alkynes is another active area, providing a route to functionalized alkenylsilanes that can be used in subsequent transformations. beilstein-journals.org Additionally, the synthesis of organoalkoxysilanes from alkynes via hydrosilylation is of great interest due to their applications in materials science, serving as precursors to polysiloxanes and silsesquioxanes. mdpi.comrsc.org The catalytic asymmetric reduction of alkynyl ketones bearing a silyl group (such as trimethylsilyl) is a well-established method for producing optically pure propargylic alcohols, which are valuable chiral building blocks. thieme-connect.de

Interactive Table: Research on Various Organosilicon-Substituted Alkynols

Organosilyl GroupExample Alkynol StructurePrimary Area of Academic ResearchKey Findings/Applications
Triisopropylsilyl (TIPS)TIPS-C≡C-CH(R)OHProtecting group chemistry, asymmetric synthesis. openochem.orgOffers high stability for multi-step synthesis; its bulk can control stereoselectivity. openochem.org
tert-Butyldimethylsilyl (TBS)TBS-C≡C-CH(R)OHOligosaccharide synthesis, natural product synthesis. nih.govUsed as an orthogonal protecting group with stability between TES and TIPS. nih.gov
Phenyl-substituted Silyl (e.g., PhMe₂Si)PhMe₂Si-C≡C-CH₂OHSilylmetallation reactions, stereoselective synthesis. chemrxiv.orgchemrxiv.orgUsed in regioselective anti-silyllithiation to form highly functionalized β-silyl allylic alcohols. chemrxiv.orgchemrxiv.org
Alkoxysilyl (e.g., (EtO)₃Si)(EtO)₃Si-C≡C-CH₂OHMaterials science, sol-gel processes. mdpi.comrsc.orgPrecursors for functionalized polysiloxane and silsesquioxane materials. rsc.org

Q & A

Q. What are the standard synthetic routes for 3-Triethylsilyl-2-propyn-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves the silylation of propargyl alcohol derivatives. For example, 3-phenyl-2-propyn-1-ol analogs are synthesized by treating propargyl alcohols with silylating agents (e.g., triethylsilyl chloride) in the presence of a base like triethylamine. In one protocol, chloroacetyl chloride (1.2 equiv.) and triethylamine yielded 95% of the silylated product under anhydrous conditions . Key factors include:
  • Temperature : Reactions are typically conducted at 0–25°C to avoid side reactions.
  • Solvent : Dichloromethane or THF is preferred for solubility and inertness.
  • Moisture control : Strict anhydrous conditions prevent hydrolysis of the silyl group.

Q. How can researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Purification involves:

Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to separate silylated products from unreacted starting materials.

Distillation : For larger-scale preparations, fractional distillation under reduced pressure (e.g., 80–100°C at 1–2 mmHg) is effective.

Recrystallization : If solid impurities persist, dissolve in minimal hexane and cool to −20°C to precipitate pure product.
Purity should be verified via HPLC or GC-MS, referencing retention times against standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The silyl group (Si(CH₂CH₃)₃) appears as a singlet at ~0.5 ppm (¹H) and 5–10 ppm (¹³C). The propargyl alcohol moiety shows characteristic peaks at 2.5–3.5 ppm (alkynyl protons) and 60–70 ppm (oxygen-bearing carbon) .
  • IR Spectroscopy : Confirm hydroxyl (∼3300 cm⁻¹) and alkyne (∼2100 cm⁻¹) stretches.
  • Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 172.1 (calculated for C₈H₁₆OSi).

Advanced Research Questions

Q. How does the steric bulk of the triethylsilyl group influence reactivity in alkyne functionalization reactions?

  • Methodological Answer : The triethylsilyl group acts as a protecting group, reducing alkyne acidity and preventing undesired nucleophilic attacks. For example, in Sonogashira couplings, the silyl group stabilizes the alkyne while allowing selective deprotection under mild conditions (e.g., TBAF in THF). Comparative studies show that triethylsilyl derivatives exhibit higher thermal stability than trimethylsilyl analogs, enabling reactions at elevated temperatures (e.g., 80°C) without decomposition .

Q. What strategies mitigate side reactions during the synthesis of derivatives from this compound?

  • Methodological Answer :
  • Protection/deprotection : Use orthogonal protecting groups (e.g., TBS for alcohols) to avoid interference during subsequent reactions.
  • Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand additives (XPhos) improve selectivity in cross-couplings.
  • Kinetic control : Slow addition of electrophiles (e.g., acyl chlorides) at low temperatures minimizes polymerization of the alkyne .

Q. How can researchers resolve discrepancies in NMR data for silylated propargyl alcohols across different solvents?

  • Methodological Answer : Solvent-induced shifts are common. For example, in CDCl₃ vs. DMSO-d₆:
  • The hydroxyl proton may appear broadened in DMSO due to hydrogen bonding.
  • Use deuterated benzene (C₆D₆) to reduce solvent interactions and clarify splitting patterns.
    Always report solvent, temperature, and internal standard (e.g., TMS at 0 ppm) for reproducibility .

Q. What are the key challenges in detecting trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Common impurities include:
  • Residual silanol byproducts : Detectable via GC-MS as peaks with m/z 132.1 ([M+H]⁺ for triethylsilanol).
  • Oxidation products : Use HPLC with a C18 column and UV detection at 254 nm to identify carbonyl derivatives.
    Limit impurities to <0.1% by combining rigorous purification (as in Q2) and spiking experiments with known standards .

Safety and Handling

  • PPE Requirements : Nitrile gloves, safety goggles, and lab coats are mandatory. Use in a fume hood to avoid inhalation .
  • Waste Disposal : Collect silanol byproducts in separate containers for incineration. Neutralize acidic/basic residues before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.